molecular formula C18H22N2O5 B1452567 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 946135-52-0

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No. B1452567
M. Wt: 346.4 g/mol
InChI Key: FDYMBJJXDJNNJU-UHFFFAOYSA-N
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Description

The compound “1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid” is an intermediate for polycyclic indazole derivatives that are ERK inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the compound “1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid” was used as a rigid backbone to design the metal-ligating 3 10-helical peptide . Another study investigated the molecular structure, electronic properties, ESP map (polar aprotic and polar protic solvents), and topology of 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid .


Chemical Reactions Analysis

The deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes via addition/elimination with 3-methoxypropylamine has been reported . This method was found to be mild and selective for various N-Boc protected heteroarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Synthesis Approaches

  • An efficient synthesis method for the spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been developed, highlighting key steps like dianion alkylation and cyclization, achieving an overall yield of 35% without chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Synthetic Route Development

  • A convenient synthetic route has been explored for the spiro[indole-3,4′-piperidin]-2-one system, involving high-yielding steps such as anilide formation and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Asymmetric Synthesis

  • Asymmetric syntheses of various piperidinecarboxylic acid derivatives have been described, with the synthesis involving steps like tribenzylation, alkylation, hydroboration, and reductive amination (Xue, He, Roderick, Corbett, & Decicco, 2002).

Spectroscopic Characterization and Crystal Structure

  • A new indoline derivative, closely related to the compound , has been synthesized and analyzed for its spectral properties and crystal structure, revealing interactions like N−H···O and C−H···O hydrogen bonds (Sharma et al., 2016).

Preparation and Derivation

  • Studies on the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines have been conducted, showing the versatility of these compounds in creating various derivatives through reactions like condensation and cyclization (Clark et al., 1991).

Template Synthesis for GPCR Targets

  • A simple synthetic route for 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives has been developed, offering potential templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie, Huang, Fang, & Zhu, 2004).

Peptide Synthesis

Tert-Butyloxycarbonylation Reagent

  • The development and use of a tert-butyloxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic amines, demonstrating high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

Antibacterial Activity

  • Synthesis of tricyclic carbapenem derivatives, with a piperidine ring condensed to the carbapenem skeleton, has been accomplished, showing potent in vitro activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of “1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid” and similar compounds could involve the design, synthesis, and characterization of dynamically optically inactive 3 10 -helical peptides which possess a metal-chelating ability . Another potential direction could be the expansion of the applicability of AAILs in organic synthesis .

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-10-11(14(21)22)4-5-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYMBJJXDJNNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678121
Record name 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid

CAS RN

946135-52-0
Record name 1′-(1,1-Dimethylethyl) 1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946135-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Teng, H Zhang, A Mendonca - Molecules, 2006 - mdpi.com
An efficient, scaleable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid (1) is described. The …
Number of citations: 16 www.mdpi.com

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